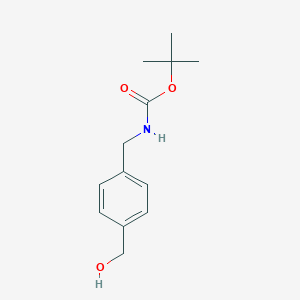

tert-Butyl 4-(Hydroxymethyl)benzylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[[4-(hydroxymethyl)phenyl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-8-10-4-6-11(9-15)7-5-10/h4-7,15H,8-9H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUEPOWVQABAWRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383437 | |

| Record name | tert-Butyl {[4-(hydroxymethyl)phenyl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123986-64-1 | |

| Record name | tert-Butyl {[4-(hydroxymethyl)phenyl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl [4-(hydroxymethyl)benzyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (4-(hydroxymethyl)benzyl)carbamic acid tert-butyl ester: Synthesis, Characterization, and Applications

Abstract

(4-(hydroxymethyl)benzyl)carbamic acid tert-butyl ester, also known as tert-butyl N-[[4-(hydroxymethyl)phenyl]methyl]carbamate or 4-(N-Boc-aminomethyl)benzyl alcohol, is a bifunctional organic molecule of significant interest in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a stable tert-butoxycarbonyl (Boc) protected amine and a reactive primary alcohol, makes it an invaluable building block for the synthesis of complex pharmaceutical compounds and other targeted molecules. This guide provides an in-depth analysis of its chemical properties, a detailed, field-tested synthesis protocol, comprehensive characterization data, and a discussion of its applications in drug development, supported by mechanistic insights and authoritative references.

Table of Contents

-

Introduction and Core Molecular Attributes

-

Synthesis and Purification Protocol

-

Structural Elucidation and Characterization

-

Applications in Medicinal Chemistry and Drug Development

-

References

Introduction and Core Molecular Attributes

The strategic importance of (4-(hydroxymethyl)benzyl)carbamic acid tert-butyl ester lies in its dual functionality. The Boc protecting group provides a robust shield for the benzylamine nitrogen, preventing its participation in unwanted side reactions under a wide range of conditions, particularly those involving nucleophiles and bases.[3][4] This group can be efficiently and cleanly removed under mild acidic conditions, unmasking the primary amine for subsequent functionalization.[4][5]

Simultaneously, the presence of a primary benzylic alcohol offers a versatile handle for a variety of chemical transformations, including oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution. This orthogonal reactivity of the two functional groups is a cornerstone of its utility in multi-step synthetic campaigns.

Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉NO₃ | [1] |

| Molecular Weight | 237.29 g/mol | [1] |

| IUPAC Name | tert-butyl N-[[4-(hydroxymethyl)phenyl]methyl]carbamate | [1] |

| CAS Number | 123986-64-1 | [1] |

| Appearance | White to light yellow crystalline powder | [6] |

| Melting Point | 60-65 °C (literature) | [6] |

Synthesis and Purification Protocol

The most common and efficient synthesis of the title compound involves the selective Boc-protection of the amino group of 4-aminobenzyl alcohol. This method is favored for its high chemoselectivity, avoiding protection of the less nucleophilic hydroxyl group.

Experimental Workflow: Synthesis of (4-(hydroxymethyl)benzyl)carbamic acid tert-butyl ester

Caption: Synthetic workflow for Boc-protection of 4-aminobenzyl alcohol.

Detailed Step-by-Step Methodology

This protocol is adapted from established procedures for the N-Boc protection of amino alcohols.[7]

-

Dissolution: In a round-bottom flask, dissolve 4-aminobenzyl alcohol (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water.

-

Base Addition: Add sodium bicarbonate (1.2 eq) to the solution.

-

Cooling: Cool the reaction mixture in an ice-water bath to 0°C with stirring.

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) to the cold mixture in a single portion while stirring vigorously.

-

Causality Note: The reaction is performed in a biphasic system with a base (NaHCO₃) to neutralize the acidic byproduct, tert-butoxycarboxylic acid, driving the reaction to completion. Using an alcoholic co-solvent like dioxane enhances the solubility of the starting amine. The use of (Boc)₂O is standard as it is an easily handled solid and its byproducts are readily removed.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for one hour, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching and Extraction: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous slurry with water and extract the product with an organic solvent such as ethyl acetate or chloroform (3x).

-

Self-Validation: The progress of the extraction can be monitored by TLC (e.g., using 10% methanol in chloroform) to ensure all product is transferred to the organic phase.[7]

-

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product, typically as an oil or waxy solid.[7]

-

Purification: The crude product can be purified by trituration with cold hexanes followed by filtration to yield a crystalline solid. For higher purity, recrystallization from a boiling mixture of ethyl acetate and hexanes is recommended.[7]

Structural Elucidation and Characterization

The identity and purity of (4-(hydroxymethyl)benzyl)carbamic acid tert-butyl ester are confirmed using standard analytical techniques. The following data represents typical expected values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural confirmation.

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.32 – 7.25 | m | 4H | Ar-H |

| ~4.85 | br s | 1H | NH |

| 4.65 | s | 2H | Ar-CH₂-OH |

| 4.29 | d | 2H | N-CH₂-Ar |

| ~1.70 | br s | 1H | OH |

| 1.46 | s | 9H | C(CH ₃)₃ |

Note: The signals for the NH and OH protons are broad and their chemical shifts can vary with concentration and temperature. They may exchange with D₂O.

¹³C NMR (101 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| 155.8 | C =O (Carbamate) |

| 139.1 | Ar-C -CH₂OH |

| 136.2 | Ar-C -CH₂NH |

| 127.2 | Ar-C H |

| 126.9 | Ar-C H |

| 77.9 | C (CH₃)₃ |

| 62.8 | Ar-C H₂OH |

| 43.7 | N-C H₂-Ar |

| 28.2 | C(C H₃)₃ |

Note: The ¹³C NMR data for the starting material, 4-aminobenzyl alcohol, shows characteristic aromatic signals at 147.9, 130.1, 128.5, and 114.1 ppm, with the benzylic carbon at 63.7 ppm (in DMSO-d₆).[8]

Infrared (IR) Spectroscopy

IR spectroscopy confirms the presence of key functional groups.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Strong, Broad | O-H and N-H stretch |

| 2978, 2932 | Medium | C-H stretch (aliphatic) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1520 | Strong | N-H bend |

| ~1170 | Strong | C-O stretch (carbamate) |

Applications in Medicinal Chemistry and Drug Development

The utility of (4-(hydroxymethyl)benzyl)carbamic acid tert-butyl ester stems from its role as a versatile bifunctional linker and building block. The Boc-protected amine and the primary alcohol can be manipulated sequentially to construct more elaborate molecular architectures.

Role as a Bifunctional Linker

This molecule is frequently employed to connect two different molecular fragments. For instance, the hydroxyl group can be converted into an ether or ester to link to one part of a target molecule. Subsequently, the Boc group is removed to reveal the amine, which can then be acylated or alkylated to attach a second fragment.

Caption: General workflow for using the title compound as a linker.

Precursor to Bioactive Molecules

The compound serves as a key intermediate in the synthesis of various therapeutic agents. For example, it can be a precursor for inhibitors of enzymes like urokinase, where the benzyl scaffold is part of the final pharmacophore.[9] The synthesis often involves amidation of the corresponding carboxylic acid (derived from the alcohol) with another amine-containing fragment.[9]

The introduction of hydroxyl groups, such as the one present in this molecule, can be a strategic move in drug design to improve pharmacokinetic properties. Hydroxylation can decrease lipophilicity, enhance solubility, and provide a site for further metabolism, although tertiary alcohols are often preferred to block metabolic oxidation.[10] The Boc-protecting group itself is a cornerstone of modern peptide and pharmaceutical synthesis, allowing for precise and controlled assembly of complex molecules.[3]

Conclusion

(4-(hydroxymethyl)benzyl)carbamic acid tert-butyl ester is a fundamentally important building block in synthetic organic and medicinal chemistry. Its value is derived from the orthogonal reactivity of its Boc-protected amine and primary alcohol functionalities. The straightforward and high-yielding synthesis, combined with well-defined characterization data, makes it a reliable and versatile tool for researchers. Its application as a linker and precursor in the development of new therapeutics underscores its significance in the field of drug discovery.

References

-

Electronic Supplementary Material (ESI) for ChemComm. The Royal Society of Chemistry, 2014. Available from: [Link]

-

Li, Y., et al. Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides. The Royal Society of Chemistry, 2021. Available from: [Link]

-

Yang, J. W., Pan, S. C., & List, B. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available from: [Link]

- US Patent US05399580. Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate.

-

Loev, B., & Kormendy, M. F. Carbamic acid, tert-butyl ester. Organic Syntheses. Available from: [Link]

-

Nanjing Tengxiang Import & Export Co. Ltd. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Nanjing Tengxiang Import & Export Co. Ltd., 2025. Available from: [Link]

-

Shaik, S. P., et al. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health, 2018. Available from: [Link]

- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.

-

PubChem. 4-Aminobenzyl alcohol. National Center for Biotechnology Information. Available from: [Link]

-

Knapp, C. E., & Schlama, T. PREPARATION OF BENZYL ISOPROPOXYMETHYL CARBAMATE. Organic Syntheses. Available from: [Link]

-

Wiley-VCH. Supporting Information. Wiley-VCH. Available from: [Link]

-

iChemical. 4-Aminobenzyl alcohol, CAS No. 623-04-1. iChemical. Available from: [Link]

-

PubChem. tert-Butyl [4-(hydroxymethyl)benzyl]carbamate. National Center for Biotechnology Information. Available from: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]

-

Thomson, R. J. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. National Institutes of Health, 2012. Available from: [Link]

-

Hypha Discovery. Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. Available from: [Link]

-

Grokipedia. Benzyl carbamate. Grokipedia. Available from: [Link]

-

Jiang, L., et al. tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate. National Institutes of Health, 2011. Available from: [Link]

Sources

- 1. tert-Butyl [4-(hydroxymethyl)benzyl]carbamate | C13H19NO3 | CID 2794813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-butyl (4-(hydroxymethyl)benzyl)carbamate - CAS:123986-64-1 - Sunway Pharm Ltd [3wpharm.com]

- 3. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. wuxibiology.com [wuxibiology.com]

- 6. 4-Aminobenzyl alcohol, CAS No. 623-04-1 - iChemical [ichemical.com]

- 7. prepchem.com [prepchem.com]

- 8. rsc.org [rsc.org]

- 9. tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hyphadiscovery.com [hyphadiscovery.com]

A Comprehensive Safety & Handling Guide for tert-Butyl 4-(hydroxymethyl)benzylcarbamate

This guide provides an in-depth examination of the safety, handling, and emergency protocols for tert-Butyl 4-(hydroxymethyl)benzylcarbamate (CAS No. 123986-64-1). As a crucial building block and linker in synthetic organic chemistry and drug development, a comprehensive understanding of its hazard profile is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a standard safety data sheet (SDS) to explain the causality behind safety procedures, empowering researchers to work with this compound confidently and securely.

Section 1: Chemical & Physical Identity

This compound is a white to off-white solid organic compound.[1] Its structure features a Boc-protected amine and a primary alcohol, making it a versatile intermediate. A clear understanding of its physical properties is the first step in establishing safe handling protocols.

| Property | Value | Source(s) |

| CAS Number | 123986-64-1 | [1][2][3] |

| Molecular Formula | C₁₃H₁₉NO₃ | [1][2][4] |

| Molecular Weight | 237.30 g/mol | [1][2][4] |

| Appearance | White to off-white solid | [1] |

| Melting Point | ~98 °C | [3] |

| Boiling Point | ~397.2 °C at 760 mmHg | [3] |

| Recommended Storage | Sealed in a dry environment at 2-8°C | [2][5] |

Section 2: Hazard Identification & Risk Assessment

The primary documented hazard associated with this compound is Acute Toxicity, Oral (Category 4) , as indicated by the GHS classification H302: Harmful if swallowed.[4] This classification is based on aggregated data and signifies that ingestion of a sufficient quantity can cause significant toxic effects.[4] While this is the formally recognized GHS hazard, older data also suggests it may be irritating to the eyes, skin, and respiratory system.[3] A prudent risk assessment, therefore, involves mitigating all these potential routes of exposure.

The cornerstone of a robust safety strategy is the implementation of the Hierarchy of Hazard Controls . This model prioritizes the most effective control measures, ensuring that reliance is not placed solely on personal protective equipment (PPE).

Caption: Workflow for responding to chemical exposure incidents.

Section 4: Safe Handling & Engineering Controls

Proactive measures are essential to prevent exposure. The primary engineering control for handling this solid compound is a certified chemical fume hood.

-

Causality: While the vapor pressure of the solid is low, the potential for generating fine, inhalable dust during weighing and transfer is significant. A fume hood provides constant airflow to capture and exhaust these particulates away from the user's breathing zone.

Experimental Protocol: Handling Solid this compound

-

Preparation: Ensure a chemical fume hood is operational. Decontaminate the work surface and gather all necessary equipment (spatulas, weigh boats, glassware).

-

Personal Protective Equipment: Don appropriate PPE as detailed in Section 5.

-

Weighing & Transfer: Perform all manipulations, especially weighing and transferring the solid, deep within the fume hood. Use a spatula to gently transfer the material, minimizing any actions that could create airborne dust.

-

Container Management: Keep the primary container tightly sealed when not in use. [3]5. Cleanup: After use, decontaminate the spatula and work surface. Wipe the area with a damp cloth to collect any fine dust, disposing of the cloth as solid chemical waste.

-

Hand Hygiene: Wash hands thoroughly with soap and water after handling is complete. [6]

Section 5: Personal Protective Equipment (PPE) - The Last Line of Defense

When engineering and administrative controls are in place, PPE provides the final barrier against exposure.

-

Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory. [7] * Rationale: This protects against accidental splashes or airborne particles reaching the eyes.

-

Skin Protection: A standard laboratory coat and nitrile gloves are required.

-

Rationale: Nitrile gloves offer good resistance to a wide range of chemical compounds and protect against direct skin contact. A lab coat prevents contamination of personal clothing. [8]* Respiratory Protection: Not typically required when handled within a functional fume hood. If work must be done in an area without adequate ventilation or if significant dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary. [9]

-

Section 6: Storage & Stability

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area, ideally between 2-8°C. [2][3][5]* Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases. [3] * Causality: Contact with strong oxidizers can create a risk of fire or explosion. Strong acids or bases can catalyze the decomposition of the carbamate group, potentially leading to the release of isobutylene gas.

-

Hazardous Decomposition: Under fire conditions, thermal decomposition can produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx). [3][7]

Section 7: Accidental Release & Disposal

A small spill of this solid can be managed safely with the correct procedure.

Experimental Protocol: Small Spill Cleanup

-

Secure Area: Restrict access to the spill area. Ensure cleanup is performed with appropriate PPE.

-

Contain Dust: Do not use a dry brush or create sweeping motions that could aerosolize the powder.

-

Collect Material: Gently sweep or scoop the material into a suitable, labeled container for chemical waste. [7]A plastic dustpan and brush are preferred over metal to avoid static discharge.

-

Final Decontamination: After all visible powder is removed, wipe the spill area with a damp cloth. Dispose of the cloth and any contaminated materials in the designated solid waste container.

-

Disposal: All waste must be disposed of in accordance with federal, state, and local environmental regulations. [3]Do not allow the chemical to enter drains or waterways. [9]

Section 8: Gaps in Toxicological & Ecological Data

A critical aspect of this guide is to acknowledge the limitations of available data. For this compound, comprehensive toxicological, carcinogenic, mutagenic, and ecological data are not fully available. [7][9]The "harmful if swallowed" classification is based on acute toxicity, but long-term exposure effects are not well-characterized.

Implication for Researchers: This lack of data necessitates a conservative approach. The compound should be handled at all times as if it were potentially more hazardous than currently documented. This principle of precaution is the bedrock of a strong safety culture in research and development.

References

-

PubChem. (n.d.). tert-Butyl [4-(hydroxymethyl)benzyl]carbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-hydroxybenzylcarbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-(hydroxymethyl)benzyl(methyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (n.d.). MSDS of tert-Butyl 4-(Bromomethyl)benzylcarbamate. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Safety Data Sheet - tert-Butyl carbamate. Retrieved from [Link]

-

Chemsrc. (2025). CAS#:123986-64-1 | this compound. Retrieved from [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. CAS#:123986-64-1 | this compound | Chemsrc [chemsrc.com]

- 4. tert-Butyl [4-(hydroxymethyl)benzyl]carbamate | C13H19NO3 | CID 2794813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 774238-90-3|tert-Butyl 4-(hydroxymethyl)benzyl(methyl)carbamate|BLD Pharm [bldpharm.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.ie [fishersci.ie]

- 9. capotchem.cn [capotchem.cn]

A Senior Scientist's Guide to tert-Butyl 4-(hydroxymethyl)benzylcarbamate: From Procurement to Application

Introduction: The Utility of a Bifunctional Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. tert-Butyl 4-(hydroxymethyl)benzylcarbamate (CAS No. 123986-64-1) has emerged as a critical reagent in this context.[1][2] Its structure uniquely combines a Boc-protected amine with a primary alcohol, offering orthogonal reactivity that is highly valued by synthetic chemists. The tert-butyloxycarbonyl (Boc) group provides a stable, yet easily removable, protecting group for the amine, while the benzylic alcohol serves as a versatile handle for a variety of chemical transformations. This guide provides an in-depth technical overview of its commercial availability, quality control, handling, and strategic applications for researchers, scientists, and drug development professionals.

I. Commercial Availability and Supplier Landscape

This compound is readily available from a multitude of chemical suppliers, catering to needs ranging from small-scale academic research to large-scale process development.

Supplier and Purity Analysis

The choice of supplier and purity grade is a critical decision that directly impacts experimental outcomes and project costs. For early-stage discovery, where milligram to gram quantities are typically required, a purity of ≥95% is often sufficient. However, for later-stage development, where consistency and the absence of reactive impurities are crucial, a higher purity grade (≥98% or ≥99%) is recommended.

| Supplier | Example Catalog No. | Purity | Notes |

| BLDpharm | BD27326 | ≥95% | Often available for research quantities.[1] |

| Sunway Pharm Ltd | CB00996 | Custom | Offers various grades upon request.[3] |

| Echemi | N/A | ≥97% | Global supplier with various listings.[4] |

| Sigma-Aldrich | (Related Structures) | Varies | While the exact compound may be part of a discovery collection, related structures are available, often without detailed analytical data provided.[5] |

Expert Insight: When selecting a supplier, always request a batch-specific Certificate of Analysis (CoA). This document is more valuable than the catalog description, as it provides actual analytical results for the lot you will receive. For GMP or late-stage development, a supplier's ability to provide detailed impurity profiles and demonstrate batch-to-batch consistency is non-negotiable.

II. Quality Control and Analytical Characterization

Upon receiving a new batch of this compound, it is imperative to verify its identity and purity, even when a CoA is provided. This self-validating step ensures the integrity of your experimental results.

Typical Specifications

A typical CoA will include the following specifications:

| Parameter | Specification | Method |

| Appearance | White to off-white solid | Visual |

| Purity (HPLC) | ≥95.0% | HPLC |

| Identity (¹H NMR) | Conforms to structure | ¹H NMR Spectroscopy |

| Melting Point | ~98 °C | Melting Point Apparatus[4][6] |

Step-by-Step QC Protocol: ¹H NMR Analysis

Objective: To confirm the chemical identity of this compound.

-

Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Spectral Analysis (Expected Peaks):

-

~1.47 ppm (s, 9H): The nine equivalent protons of the tert-butyl group.

-

~4.20 ppm (d, 2H): The two protons of the methylene group adjacent to the carbamate nitrogen.

-

~4.58 ppm (s, 2H): The two protons of the benzylic alcohol methylene group.

-

~4.85 ppm (br s, 1H): A broad singlet corresponding to the carbamate N-H proton.

-

~5.15 ppm (br s, 1H): A broad singlet for the hydroxyl proton (this peak can shift or exchange with D₂O).

-

~7.30 ppm (m, 4H): The four aromatic protons of the para-substituted benzene ring.

-

Trustworthiness Check: The integration of the peaks should correspond to the number of protons. For example, the ratio of the singlet at ~1.47 ppm to the aromatic multiplet at ~7.30 ppm should be approximately 9:4. Any significant deviation or the presence of unassigned peaks may indicate impurities.

III. Procurement and Handling Workflow

A systematic approach to procuring and handling this reagent is crucial for maintaining its quality and ensuring laboratory safety.

Caption: A typical workflow for procuring and qualifying a chemical reagent.

Safety and Handling

According to aggregated GHS information, this compound is classified as harmful if swallowed and may cause skin and eye irritation.[2]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.[1] Recommended storage is often between 2-8°C to ensure long-term stability.

IV. Synthetic Context and Application

Understanding the synthetic origin and common applications of this reagent provides valuable context for the researcher.

Common Synthetic Route

The most common laboratory synthesis involves two key steps:

-

Boc Protection: The amine of 4-(aminomethyl)benzyl alcohol is protected using di-tert-butyl dicarbonate (Boc₂O).

-

Reduction (Alternative): Alternatively, the carboxylic acid of N-Boc-4-(aminomethyl)benzoic acid can be reduced to the corresponding alcohol.

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. tert-Butyl [4-(hydroxymethyl)benzyl]carbamate | C13H19NO3 | CID 2794813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-butyl (4-(hydroxymethyl)benzyl)carbamate - CAS:123986-64-1 - Sunway Pharm Ltd [3wpharm.com]

- 4. echemi.com [echemi.com]

- 5. tert-Butyl benzyl(4-hydroxybutyl)carbamate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. CAS#:123986-64-1 | this compound | Chemsrc [chemsrc.com]

Methodological & Application

Application Notes and Protocols: Leveraging tert-Butyl 4-(hydroxymethyl)benzylcarbamate as a PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's natural ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[3][4] While the choice of ligands dictates the target specificity, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall pharmacokinetic properties of the molecule.[3][4]

This guide provides an in-depth exploration of tert-Butyl 4-(hydroxymethyl)benzylcarbamate as a versatile linker for PROTAC synthesis. We will delve into its chemical properties, provide detailed protocols for its conjugation to protein-targeting and E3 ligase-recruiting ligands, and outline methods for the comprehensive characterization and biological validation of the resulting PROTACs.

The Benzylcarbamate Linker: A Balance of Rigidity and Flexibility

The choice of linker is a pivotal step in PROTAC design, with options ranging from flexible polyethylene glycol (PEG) and alkyl chains to more rigid structures.[3] Aromatic linkers, such as those derived from benzylcarbamate, offer a unique balance of properties. The benzyl group introduces a degree of conformational restriction, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation.[5] This rigidity can also contribute to improved metabolic stability.[6] Furthermore, the aromatic ring can participate in beneficial pi-stacking interactions with residues on the surface of the POI or E3 ligase, potentially enhancing ternary complex stability.[5]

This compound is a commercially available building block that incorporates a Boc-protected amine and a primary alcohol. This bifunctionality allows for sequential or orthogonal conjugation strategies, providing flexibility in the synthetic route.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H19NO3 | |

| Molecular Weight | 237.29 g/mol | |

| XLogP3-AA | 2.2 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 3 |

PROTAC Synthesis Utilizing a Benzylcarbamate Linker: A Step-by-Step Protocol

The synthesis of a PROTAC using this compound typically involves two key coupling reactions. The following protocol is a representative example and may require optimization based on the specific warhead and E3 ligase ligand being used.

Protocol 1: Synthesis of a PROTAC via Amide Coupling and Etherification

This protocol outlines the synthesis of a hypothetical PROTAC, "BenzyPROTAC-1," targeting a protein of interest (POI-ligand-COOH) and recruiting the Cereblon (CRBN) E3 ligase (Pomalidomide-NH2).

Step 1: Activation of the Linker's Hydroxyl Group

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (Et3N) (1.5 eq) to the solution.

-

Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mesylated linker intermediate. This intermediate is often used in the next step without further purification.

Step 2: Conjugation of the E3 Ligase Ligand

-

Dissolve the mesylated linker intermediate (1.0 eq) and the amine-containing E3 ligase ligand (e.g., a pomalidomide derivative with a free amine) (1.1 eq) in anhydrous dimethylformamide (DMF).

-

Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

-

Heat the reaction to 60-80 °C and stir for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected linker-E3 ligase ligand conjugate.

Step 3: Boc Deprotection

-

Dissolve the purified Boc-protected conjugate (1.0 eq) in DCM.

-

Add trifluoroacetic acid (TFA) (10-20 eq) to the solution at 0 °C.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting TFA salt of the amine is often used directly in the next step.

Step 4: Amide Coupling with the POI Ligand

-

Dissolve the POI ligand with a carboxylic acid handle (1.0 eq) in anhydrous DMF.

-

Add a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes to pre-activate the carboxylic acid.

-

Add the TFA salt of the deprotected linker-E3 ligase ligand conjugate (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

-

Upon completion, purify the final PROTAC by preparative high-performance liquid chromatography (HPLC).[1]

-

Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[7]

Caption: Synthetic workflow for a PROTAC using a benzylcarbamate linker.

Characterization and Validation of Benzylcarbamate-Containing PROTACs

Once synthesized and purified, the PROTAC must be rigorously characterized to confirm its identity and purity before proceeding to biological evaluation.

Analytical Characterization

-

High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight of the final PROTAC.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure and assess purity.[7]

Biological Validation

The ultimate goal of a PROTAC is to induce the degradation of the target protein. A series of in vitro and cell-based assays are essential to validate its mechanism of action.

1. Target Engagement and Ternary Complex Formation

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be employed to study this crucial step:

-

Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): These techniques can be used to measure the binding affinities of the PROTAC to the POI and the E3 ligase individually, as well as to assess the formation and stability of the ternary complex.

-

Isothermal Titration Calorimetry (ITC): Provides thermodynamic parameters of binding interactions.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA/AlphaScreen: These are proximity-based assays that can be used in a high-throughput format to detect the formation of the ternary complex in solution.[6]

-

NanoBRET™ Ternary Complex Assay: A live-cell assay that allows for the real-time monitoring of ternary complex formation within a cellular environment.

Caption: Formation of the ternary complex mediated by a PROTAC.

2. Ubiquitination Assays

Successful ternary complex formation should lead to the ubiquitination of the POI by the recruited E3 ligase.

Protocol 2: In Vitro Ubiquitination Assay

-

Reaction Setup: In a microcentrifuge tube, combine the following components in an appropriate buffer:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme

-

Recombinant E3 ligase (e.g., CRBN-DDB1 complex)

-

Recombinant POI

-

Ubiquitin

-

ATP

-

The PROTAC at various concentrations (and a vehicle control, e.g., DMSO).

-

-

Incubation: Incubate the reaction mixture at 37 °C for 1-2 hours.

-

Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot using an antibody specific for the POI. A ladder of higher molecular weight bands corresponding to polyubiquitinated POI should be observed in the presence of a functional PROTAC.

3. Protein Degradation Assays

The definitive proof of a PROTAC's efficacy is the reduction of the target protein levels in cells.

Protocol 3: Western Blot for Protein Degradation

-

Cell Culture and Treatment: Seed cells expressing the POI in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the PROTAC (e.g., from 0.1 nM to 10 µM) for a specific duration (e.g., 4, 8, 12, or 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.

-

Western Blotting:

-

Normalize the protein amounts for all samples and prepare them for SDS-PAGE.

-

Separate the proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and then probe with a primary antibody specific for the POI.

-

Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Incubate with an appropriate HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.

-

-

Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.[8]

Table 2: Representative Degradation Data for PROTACs with Aromatic Linkers

| PROTAC | Target | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| ACBI1 | SMARCA2 | VHL | Benzyl | 6 | >95 | MV-4-11 | [9] |

| ACBI1 | SMARCA4 | VHL | Benzyl | 11 | >95 | MV-4-11 | [9] |

| PROTAC 53 | AR | VHL | Benzyl | ~100 | ~80 | LNCaP | [5] |

| Hypothetical BenzyPROTAC-1 | POI | CRBN | Benzylcarbamate | 10-100 | >90 | Target Cell Line | N/A |

Conclusion

This compound represents a valuable building block for the synthesis of PROTACs. Its benzylcarbamate core provides a semi-rigid scaffold that can favorably influence the conformation of the PROTAC, potentially leading to enhanced ternary complex formation and improved biological activity. The synthetic protocols and validation methods outlined in this guide provide a comprehensive framework for researchers to design, synthesize, and characterize novel PROTACs incorporating this versatile linker, ultimately contributing to the advancement of targeted protein degradation as a therapeutic strategy.

References

- Sakamoto, K. M., Kim, K. B., Kumagai, A., Mercurio, F., Crews, C. M., & Deshaies, R. J. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554-8559.

- Schneekloth, J. S., Jr, Fonseca, F. N., Koldobskiy, M., Mandal, A., Deshaies, R., Sakamoto, K., & Crews, C. M. (2004). Chemical genetic control of protein levels: selective in vivo degradation. Journal of the American Chemical Society, 126(12), 3748-3754.

- Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm, 11(10), 1657-1673.

- Burslem, G. M., & Crews, C. M. (2020). Proteolysis-targeting chimeras (PROTACs) as therapeutic agents. Cell, 181(1), 102-114.

- Farnaby, W., Koegl, M., Roy, M. J., Whitworth, C., Diers, E., Trainor, N., ... & Ciulli, A. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design.

- Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design.

- Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. Essays in Biochemistry, 61(5), 505-516.

- Riching, K. M., et al. (2018). Quantitative live-cell kinetic degradation and mechanistic profiling of PROTAC-induced degradation. ACS Chemical Biology, 13(9), 2758-2770.

- Bond, A. G., et al. (2022). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry, 65(13), 8943-8953.

- Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B.

- Roy, M. J., et al. (2019). SPR-based screening for PROTAC ternary complex formation. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(8), 827-837.

- Daniels, D. L., et al. (2019). Monitoring and deciphering protein degradation pathways. Drug discovery today. Technologies, 31, 55-63.

- Chamberlain, P. P., & Hamann, L. G. (2019). Development of targeted protein degradation as a therapeutic modality.

- Olson, C. M., & Jiang, B. (2020). The role of the linker in PROTAC design. Drug Discovery Today: Technologies, 31, 15-23.

- Smith, B. E., Wang, S. L., & Jaime-Figueroa, S. (2021). "Direct-to-biology" synthesis of PROTACs.

- Edmondson, S. D., et al. (2019). A-770041 is a potent and selective inhibitor of the BCL-XL/BAK interaction. ACS medicinal chemistry letters, 10(10), 1433-1438.

- Mares, A., et al. (2020). Discovery of a selective and potent PROTAC degrader of KRAS G12C. Journal of Medicinal Chemistry, 63(12), 6377-6389.

- Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design.

- Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences, 115(31), E7285-E7292.

- Pillow, T. H., et al. (2020).

- Sun, X., et al. (2019). PROTAC-mediated degradation of IRAK4 for the treatment of inflammatory diseases. Journal of medicinal chemistry, 62(17), 7951-7961.

- Lu, J., et al. (2018). Hijacking the E3 ubiquitin ligase cereblon to efficiently target BRD4.

- Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.

- Maniaci, C., et al. (2017). Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation.

- Buckley, D. L., et al. (2012). Targeting the von Hippel-Lindau E3 ubiquitin ligase using small molecules to disrupt the VHL/HIF-1α interaction. Journal of the American Chemical Society, 134(10), 4465-4468.

- Winter, G. E., et al. (2015). DRUG DEVELOPMENT.

- Bond, A. G., et al. (2022). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry.

- Gechijian, L. N., et al. (2021). A general method for the synthesis of PROTACs. Organic letters, 23(15), 5849-5853.

- Ciulli, A. (2019). The PROTAC paradigm: a new way of thinking for drug discovery. Drug discovery today, 24(8), 1548-1558.

- An, S., & Fu, L. (2018). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine, 36, 553-562.

- Schapira, M., et al. (2019). PROTACs in clinical trials. Nature Reviews Drug Discovery, 18(9), 659-659.

- Paiva, S. L., & Crews, C. M. (2019). Targeted protein degradation: from chemical biology to drug discovery. Chemical reviews, 119(14), 8667-8711.

- Pettersson, M., & Crews, C. M. (2019). PROteolysis TArgeting Chimeras (PROTACs)—Past, present and future. Drug discovery today: technologies, 31, 15-27.

- Churcher, I. (2018). Protac-induced protein degradation in drug discovery: a medicinal chemist's perspective. Journal of medicinal chemistry, 61(2), 444-452.

- Boeckler, F. M., & Ciulli, A. (2021). NMR techniques for the study of PROTACs. Drug Discovery Today: Technologies, 31, 29-34.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. arxiv.org [arxiv.org]

- 9. researchgate.net [researchgate.net]

Application Note: Strategic Application of tert-Butyl 4-(hydroxymethyl)benzylcarbamate for BRD4 Degradation

<-3>

For: Researchers, scientists, and drug development professionals.

Abstract

This document serves as a comprehensive technical guide on the utilization of tert-Butyl 4-(hydroxymethyl)benzylcarbamate as a foundational chemical scaffold in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) designed for the targeted degradation of Bromodomain-containing protein 4 (BRD4). We will delve into the mechanistic principles of PROTAC-mediated protein degradation, provide detailed, field-proven protocols for the evaluation of BRD4 degradation, and offer insights into data interpretation and troubleshooting.

Introduction: The Rationale for BRD4 Degradation

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family, has been identified as a pivotal regulator of gene expression.[1] It functions by recognizing and binding to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to drive the expression of key oncogenes, most notably c-MYC.[2] Dysregulation of BRD4 activity is a well-established driver in a multitude of human malignancies, making it a high-value therapeutic target.[1]

While traditional small-molecule inhibitors have demonstrated the therapeutic potential of targeting BRD4, they often require sustained high concentrations to be effective, which can lead to off-target effects and the emergence of resistance.[1] Targeted protein degradation (TPD) offers a paradigm shift from occupancy-driven inhibition to event-driven pharmacology.[1][3][4] This approach utilizes the cell's own ubiquitin-proteasome system to eliminate the target protein entirely.[1][5] PROTACs, heterobifunctional molecules, are at the forefront of this technology.[1]

The PROTAC Mechanism of Action: A Closer Look

PROTACs are comprised of three key components: a warhead that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This tripartite arrangement facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][5]

This compound is a versatile chemical intermediate, frequently employed as a component of the linker in PROTAC synthesis.[6][7] Its structure allows for facile chemical modification and conjugation to both the POI-binding and E3 ligase-recruiting moieties.

Figure 1: The PROTAC-mediated degradation pathway. A PROTAC molecule facilitates the formation of a ternary complex between BRD4 and an E3 ligase, leading to the poly-ubiquitination and subsequent proteasomal degradation of BRD4.

Experimental Protocols: Assessing BRD4 Degradation

The gold standard for quantifying the degradation of a target protein is Western blotting. This protocol provides a detailed methodology for assessing the efficacy of a BRD4-targeting PROTAC in a cellular context.

Materials and Reagents

-

Cell Lines: Human cancer cell lines known to express BRD4 (e.g., RS4;11, HeLa, MCF-7).

-

BRD4-targeting PROTAC: Synthesized using this compound as a linker component.

-

Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification Assay: BCA or Bradford assay.

-

Primary Antibodies:

-

Rabbit anti-BRD4 antibody.

-

Mouse or Rabbit anti-GAPDH or β-actin antibody (loading control).

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG.

-

HRP-conjugated goat anti-mouse/rabbit IgG.

-

-

Chemiluminescent Substrate: ECL substrate.

-

Other Reagents: DMSO (vehicle control), PBS, TBST, blocking buffer (5% non-fat milk or BSA in TBST).

Step-by-Step Western Blot Protocol

-

Cell Culture and Treatment:

-

Plate cells at a density that allows for 70-80% confluency at the time of harvest.

-

Treat cells with a dose-response of the BRD4-targeting PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 2, 4, 8, 16, 24 hours).[8]

-

-

Cell Lysis and Protein Quantification:

-

SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against BRD4 and the loading control overnight at 4°C.[10]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).[11]

-

Normalize the BRD4 signal to the loading control signal for each sample.

-

Expected Results and Data Presentation

A successful BRD4-degrading PROTAC will exhibit a dose- and time-dependent reduction in BRD4 protein levels. The half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax) are key parameters to determine.

| PROTAC Concentration | Treatment Time (hours) | Normalized BRD4 Level (vs. Vehicle) |

| Vehicle (DMSO) | 24 | 1.00 |

| 1 nM | 24 | 0.75 |

| 10 nM | 24 | 0.30 |

| 100 nM | 24 | 0.05 |

| 1 µM | 24 | 0.08 |

Table 1: Example of quantitative data from a Western blot experiment demonstrating the dose-dependent degradation of BRD4. Note the potential for a "hook effect" at higher concentrations, where degradation efficiency may decrease.

Causality and Self-Validation in Experimental Design

-

Negative Controls: The inclusion of an inactive epimer of the PROTAC or a molecule where the E3 ligase-binding motif is altered is crucial to demonstrate that the observed degradation is dependent on the formation of a productive ternary complex.

-

Proteasome Inhibition: To confirm that the loss of BRD4 is mediated by the proteasome, cells can be co-treated with the PROTAC and a proteasome inhibitor (e.g., MG132).[12] A rescue of BRD4 levels in the presence of the proteasome inhibitor validates the mechanism of action.[12]

-

E3 Ligase Dependence: To confirm the involvement of the intended E3 ligase (e.g., Cereblon), one can perform experiments in cells where the ligase is knocked down or knocked out.[12] Alternatively, co-treatment with a high concentration of the free E3 ligase ligand (e.g., thalidomide for Cereblon) should competitively inhibit PROTAC-induced degradation.[12]

Conclusion and Future Directions

The use of this compound as a synthetic building block provides a versatile platform for the development of potent and selective BRD4-degrading PROTACs. The ability to catalytically induce the degradation of oncoproteins like BRD4 represents a significant advancement in therapeutic development.[3] Future work in this area will likely focus on optimizing the pharmacokinetic properties of these degraders and exploring novel E3 ligases to expand the scope of targeted protein degradation.

References

-

BRD4-targeting PROTAC as a unique tool to study biomolecular condensates. (2023). Cell Discovery. [Link]

-

PROTACs for BRDs proteins in cancer therapy: a review. (2022). Journal of Drug Targeting. [Link]

-

Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells. (2022). Frontiers in Oncology. [Link]

-

BRD4-targeting PROTAC as a unique tool to study biomolecular condensates. (2023). Cell Discovery. [Link]

-

A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. (2021). Journal of Medicinal Chemistry. [Link]

-

A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. (2021). Journal of Medicinal Chemistry. [Link]

-

BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression. (2023). Journal of Experimental & Clinical Cancer Research. [Link]

-

Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells. (2019). Journal of Experimental & Clinical Cancer Research. [Link]

-

Selective Target Protein Degradation via Phthalimide Conjugation. (2016). Science. [Link]

-

Targeted Protein Degraders. (2025). NJ Bio, Inc. [Link]

-

Western blotting analysis of BRD2, BRD3, and BRD4 proteins in RS4;11 cells... (n.d.). ResearchGate. [Link]

-

Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models. (2023). Molecular Cancer Therapeutics. [Link]

-

Targeted protein degradation (via PROTACs, molecular glues, etc.) and stabilization (via DUBTACs). (2022). YouTube. [Link]

-

Abstract 5076: IHC and flow cytometry quantifies BRD4 levels in surrogate tissues after ex-vivo and in-vivo dosing with a BRD4 degrading PROTAC. (2017). Cancer Research. [Link]

-

PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation. (2025). eLife. [Link]

-

Discovery of novel small molecules that recruit DCAF11 for selective degradation of BRD4. (n.d.). Plexium. [Link]

-

DCAF11 Supports Targeted Protein Degradation by Electrophilic Proteolysis-Targeting Chimeras. (2021). Journal of the American Chemical Society. [Link]

-

Dot blot assay with recombinant protein (far-western blot). (2019). Bio-protocol. [Link]

-

Targeted protein degradation: advances in drug discovery and clinical practice. (2024). Signal Transduction and Targeted Therapy. [Link]

-

General Protocol for Western Blotting. (n.d.). Bio-Rad. [Link]

-

Properties of PROTACs Targeting BRD4 for Degradation Compared with CLIPTAC Components. (2018). ACS Medicinal Chemistry Letters. [Link]

Sources

- 1. What are BRD4 degraders and how do they work? [synapse.patsnap.com]

- 2. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. njbio.com [njbio.com]

- 4. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. bio-rad.com [bio-rad.com]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing a Novel Scaffold: A Guide to Characterizing tert-Butyl 4-(hydroxymethyl)benzylcarbamate as a Putative Ligand for the von Hippel-Lindau (VHL) E3 Ligase

<Application Note & Protocol Guide >

Audience: Researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Abstract

The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a cornerstone of targeted protein degradation, widely exploited for the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The discovery of novel VHL ligands is paramount to expanding the chemical toolbox for PROTAC development.[4] This guide provides a comprehensive framework for the characterization of a novel, putative VHL ligand, tert-Butyl 4-(hydroxymethyl)benzylcarbamate. While established VHL ligands are typically based on a hydroxyproline (Hyp) core to mimic the endogenous substrate HIF-1α, this document outlines a systematic, hypothesis-driven approach to validate the binding and functional potential of this new chemical entity.[1][5][6] We present detailed protocols for a suite of biochemical, biophysical, and cellular assays designed to rigorously assess ligand binding, cellular engagement, and its utility in PROTAC-mediated protein degradation.

Introduction: The VHL E3 Ligase in Targeted Protein Degradation

The Ubiquitin-Proteasome System (UPS) is the primary cellular machinery for regulated protein degradation.[1][5] E3 ubiquitin ligases, with over 600 identified members, provide substrate specificity within this system.[7] The VHL protein is the substrate recognition component of the CRL2^VHL^ E3 ligase complex, which also comprises Elongin B/C, Cullin 2, and Rbx1.[1][8][9][10] Under normal oxygen conditions (normoxia), VHL recognizes and binds to a post-translationally hydroxylated proline residue on the Hypoxia-Inducible Factor-1α (HIF-1α), leading to its ubiquitination and subsequent degradation by the 26S proteasome.[1][5][11][12]

This natural mechanism has been ingeniously co-opted by PROTAC technology. PROTACs are heterobifunctional molecules featuring a ligand for a protein of interest (POI) and a ligand for an E3 ligase, connected by a chemical linker.[1][13] By inducing proximity between the POI and the E3 ligase, PROTACs trigger the ubiquitination and degradation of proteins previously considered "undruggable".[14][15]

The success of VHL-based PROTACs hinges on the availability of high-affinity, cell-permeable VHL ligands.[2][4] While current ligands have proven highly effective, the exploration of new chemical scaffolds is crucial for improving properties such as metabolic stability, cell permeability, and overcoming potential resistance mechanisms.[16]

This guide focuses on This compound , a compound not previously characterized as a VHL ligand. Its structure presents functionalities that could potentially interact with the HIF-1α binding pocket on VHL. The following sections provide a logical workflow to validate this hypothesis, from initial binding confirmation to application in a functional PROTAC.

Foundational Concepts & Experimental Rationale

The VHL:HIF-1α Interaction: A Blueprint for Ligand Design

The development of potent VHL ligands has been a triumph of structure-based drug design.[1][2] The crystal structure of VHL in complex with the HIF-1α peptide revealed that the (2S, 4R)-4-hydroxyproline residue of HIF-1α is crucial for binding. Key interactions include hydrogen bonds between the hydroxyl group of hydroxyproline and Ser111 and His115 in VHL.[17] This understanding led to the development of small molecule mimetics of the hydroxyproline core, such as the widely used VH032 ligand.[1][7]

While this compound does not contain a hydroxyproline ring, its benzyl alcohol and carbamate moieties offer potential hydrogen bond donors and acceptors. A critical first step is to determine if these features can engage with the key residues in the VHL binding pocket.

The PROTAC Mechanism of Action

A successful VHL-based PROTAC must orchestrate a series of molecular events. This process provides a roadmap for the assays required for characterization.

Figure 1. Workflow of PROTAC-mediated protein degradation.

Phase 1: Validation of VHL Binding

The primary objective is to confirm a direct interaction between this compound and the VHL protein complex (VCB: VHL, Elongin B, and Elongin C).

Biochemical & Biophysical Binding Assays

A combination of orthogonal assays is recommended to confidently determine binding affinity and rule out artifacts.[18]

| Assay Technique | Principle | Information Yielded | Typical Concentration |

| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled VHL ligand (tracer) upon displacement by the test compound. | Binding Affinity (IC₅₀, Kᵢ) | VCB: 10-50 nM; Tracer: 5-10 nM |

| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding event between the compound and VHL. | Binding Affinity (Kᴅ), Stoichiometry (n), Thermodynamics (ΔH, ΔS) | VCB: 10-20 µM; Compound: 100-200 µM |

| Surface Plasmon Resonance (SPR) | Measures the change in refractive index when the compound flows over a sensor chip with immobilized VHL, detecting binding in real-time. | Binding Affinity (Kᴅ), Kinetics (kₐ, kᴅ) | VCB immobilized on chip; Compound: Serial dilutions (e.g., 0.1-100 µM) |

Protocol 3.1.1: Competitive Fluorescence Polarization (FP) Assay

This assay is a robust, high-throughput method for initial screening and affinity determination.[19][20]

Materials:

-

Recombinant human VCB complex (VHL/Elongin B/Elongin C)

-

Fluorescently labeled VHL tracer peptide (e.g., FAM-labeled HIF-1α peptide)

-

Assay Buffer: PBS, 0.01% Tween-20, 1 mM DTT

-

Test Compound: this compound, serially diluted in DMSO

-

Positive Control: A known VHL ligand (e.g., VH032)

-

384-well, low-volume, black, non-binding surface plates

Procedure:

-

Prepare Reagents:

-

Dilute VCB complex and FAM-HIF-1α tracer to 2x final concentration in Assay Buffer.

-

Perform a serial dilution of the test compound and positive control in DMSO, then dilute into Assay Buffer to a 4x final concentration.

-

-

Assay Plate Setup:

-

Add 5 µL of 4x test compound or control dilutions to appropriate wells.

-

Add 5 µL of DMSO/Assay Buffer to "no inhibitor" control wells.

-

Add 10 µL of 2x VCB/tracer pre-mix to all wells.

-

Final volume: 20 µL.

-

-

Incubation:

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on a suitable plate reader equipped for FP, with excitation/emission wavelengths appropriate for the fluorophore (e.g., 485/535 nm for FAM).

-

-

Data Analysis:

-

Calculate the anisotropy or mP values.

-

Plot the mP values against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Phase 2: Cellular Target Engagement

Confirming that the compound can bind to VHL within the complex environment of a living cell is a critical step.[21]

Protocol 4.1: NanoBRET™ VHL Target Engagement Assay

This live-cell, proximity-based assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-VHL fusion protein.[20][22][23][24]

Materials:

-

HEK293 cells

-

VHL-NanoLuc® Fusion Vector

-

NanoBRET™ VHL Tracer and Nano-Glo® Substrate

-

Opti-MEM® I Reduced Serum Medium

-

Transfection reagent (e.g., FuGENE® HD)

-

White, non-binding surface 96-well plates

Procedure:

-

Cell Transfection:

-

Co-transfect HEK293 cells with the VHL-NanoLuc® vector and a carrier DNA according to the manufacturer's protocol.

-

Plate the transfected cells into a 96-well plate and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in Opti-MEM®.

-

Add the compound dilutions to the cells and incubate for 2 hours at 37°C.

-

-

Tracer and Substrate Addition:

-

Prepare a combined solution of the NanoBRET™ Tracer and Nano-Glo® Substrate in Opti-MEM®.

-

Add this solution to all wells.

-

-

Data Acquisition:

-

Incubate for 3-5 minutes at room temperature.

-

Read the plate on a luminometer equipped with two filters to measure donor (NanoLuc®, ~460nm) and acceptor (Tracer, >600nm) emission simultaneously.

-

-

Data Analysis:

-

Calculate the raw NanoBRET™ ratio (Acceptor Emission / Donor Emission).

-

Plot the corrected BRET ratio against the logarithm of the compound concentration.

-

Fit the data to determine the IC₅₀ value, representing target engagement in live cells.

-

Figure 2. Experimental workflow for the NanoBRET™ VHL target engagement assay.

Phase 3: Application in a PROTAC Context

Assuming the compound demonstrates VHL binding and cellular engagement, the next phase involves incorporating it into a PROTAC to induce the degradation of a specific POI.

PROTAC Design and Synthesis

A model PROTAC can be synthesized by linking this compound to a known ligand for a well-characterized POI, such as JQ1 for the bromodomain protein BRD4.[25] The linker composition and length are critical variables that often require optimization.[25] The hydroxymethyl group on the benzyl ring serves as a potential attachment point for the linker.

Protocol 5.2: Target Protein Degradation Assay (Western Blot)

The most direct method to assess PROTAC efficacy is to measure the reduction in the levels of the target protein.[18][26]

Materials:

-

A relevant cell line (e.g., HeLa or 293T for BRD4)

-

PROTAC synthesized with the novel VHL ligand

-

Negative Controls:

-

Epimeric (inactive) PROTAC

-

VHL ligand alone

-

POI ligand alone

-

-

Positive Control: A known potent PROTAC for the same target (e.g., MZ1 for BRD4)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Antibodies: Primary antibody against the POI (e.g., anti-BRD4), primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin), and appropriate HRP-conjugated secondary antibodies.

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with a dose-response of the PROTAC and controls for a set time course (e.g., 4, 8, 16, 24 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells directly in the plate with lysis buffer.

-

Harvest lysates and clarify by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

Western Blotting:

-

Normalize samples to the same protein concentration and prepare with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate with primary antibodies overnight at 4°C.

-

Wash, then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash and develop the blot using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the POI band intensity to the loading control.

-

Plot the normalized POI levels against PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

-

Protocol 5.3: In-Cell Ubiquitination Assay

To confirm the mechanism of degradation, it is essential to show that the PROTAC induces ubiquitination of the POI.[26][27][28][29]

Materials:

-

Same as Protocol 5.2, plus:

-

Proteasome inhibitor (e.g., MG132)

-

Immunoprecipitation (IP) buffer

-

Protein A/G magnetic beads

-

Antibody against ubiquitin

Procedure:

-

Cell Treatment:

-

Treat cells with the PROTAC (at a concentration near the DC₅₀) for a shorter time course (e.g., 1-4 hours).

-

In the final 2-4 hours of treatment, add a proteasome inhibitor (e.g., 10 µM MG132) to allow poly-ubiquitinated proteins to accumulate.

-

-

Lysis and Immunoprecipitation:

-

Lyse cells as described previously.

-

Pre-clear lysates with magnetic beads.

-

Incubate the clarified lysate with an antibody against the POI overnight to form an antibody-antigen complex.

-

Add Protein A/G beads to capture the complex.

-

Wash the beads extensively with IP buffer.

-

-

Elution and Western Blotting:

-

Elute the immunoprecipitated protein from the beads using Laemmli buffer and boiling.

-

Perform Western blotting as in Protocol 5.2.

-

Probe one membrane with the anti-POI antibody (to confirm successful IP) and another with an anti-ubiquitin antibody.

-

-

Data Analysis:

-

An increase in the high-molecular-weight smear ("ubiquitin ladder") in the PROTAC-treated lane of the ubiquitin blot, compared to the vehicle control, indicates POI ubiquitination.

-

Conclusion & Future Directions

This guide provides a structured, multi-phase approach to evaluate this compound as a novel VHL E3 ligase ligand. By systematically progressing from in vitro binding confirmation to cellular target engagement and finally to functional validation in a PROTAC, researchers can generate a comprehensive data package to support its utility. Positive results would validate a new chemical scaffold for VHL, opening avenues for developing a new class of PROTACs with potentially differentiated pharmacological properties. Subsequent steps would include co-crystallization of the ligand with the VCB complex to elucidate the binding mode, and extensive medicinal chemistry efforts to optimize affinity, permeability, and metabolic stability.

References

-

Bond, A. G., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed Central. [Link]

-

Ciulli, A. (2022). Review on VHL ligands. University of Dundee. [Link]

-

Bio-Techne. (n.d.). Assays for Targeted Protein Degradation. Bio-Techne. [Link]

-

Profacgen. (n.d.). Ubiquitination Assay. Profacgen. [Link]

-

Zhang, X., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Science. [Link]

-

Lucas, X., & Ciulli, A. (2021). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Expert Opinion on Therapeutic Patents. [Link]

-

Bond, A. G., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. [Link]

-

Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Reaction Biology. [Link]

-

BPS Bioscience. (n.d.). PROTAC-Driven Ubiquitination Assay Kit for BET Bromodomains. BPS Bioscience. [Link]

-

Eurofins Discovery. (n.d.). Solutions for Targeted Protein Degradation Drug Discovery. Eurofins Discovery. [Link]

-

Various Authors. (2023). Journey of von hippel-lindau (VHL) E3 ligase in PROTACs design. ResearchGate. [Link]

-

Zhang, J., & Liu, Y. C. (2015). Immune regulation by protein ubiquitination: roles of the E3 ligases VHL and Itch. Oxford Academic. [Link]

-

St-Cyr, D. J., et al. (2023). VHL-Modified PROteolysis TArgeting Chimeras (PROTACs) as a Strategy to Evade Metabolic Degradation in In Vitro Applications. Journal of Medicinal Chemistry. [Link]

-

Acosta-Alvear, D., et al. (2021). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. MDPI. [Link]

-

Iwai, K., et al. (1999). Identification of the von Hippel–Lindau tumor-suppressor protein as part of an active E3 ubiquitin ligase complex. PNAS. [Link]

-

Cardote, T. A., et al. (2010). Insights into Cullin-RING E3 ubiquitin ligase recruitment: Structure of the VHL–EloBC–Cul2 complex. Structure. [Link]

-

Buckley, D. L., et al. (2012). Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction. Journal of the American Chemical Society. [Link]

-

Fellows, E., et al. (2024). Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs. Journal of Medicinal Chemistry. [Link]

-

Lucas, X., & Ciulli, A. (2021). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Taylor & Francis Online. [Link]

-

PubChem. (n.d.). tert-Butyl [4-(hydroxymethyl)benzyl]carbamate. PubChem. [Link]

-

ResearchGate. (n.d.). Time course VHL target engagement NanoBRET assay. ResearchGate. [Link]

-

ResearchGate. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands. ResearchGate. [Link]

-

Zheng, H., et al. (2021). E3 ubiquitin ligases: styles, structures and functions. Signal Transduction and Targeted Therapy. [Link]

-

He, M., et al. (2021). E3 ubiquitin ligase von Hippel-Lindau (VHL) protein promotes Th17 differentiation. Journal of Biological Chemistry. [Link]

-